molecular formula C23H29FN2O3S B11341911 N-(2,6-diethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-diethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341911
M. Wt: 432.6 g/mol
InChI Key: SONGGVWELIOVIK-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide: is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and aromatic rings with ethyl and fluorine substituents

Properties

Molecular Formula

C23H29FN2O3S

Molecular Weight

432.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S/c1-3-18-6-5-7-19(4-2)22(18)25-23(27)20-12-14-26(15-13-20)30(28,29)16-17-8-10-21(24)11-9-17/h5-11,20H,3-4,12-16H2,1-2H3,(H,25,27)

InChI Key

SONGGVWELIOVIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under conditions that promote amide bond formation.

    Sulfonylation: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.

    Aromatic Substitution: The ethyl and fluorine substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Diethylphenyl)-4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzamide
  • 2,6-Difluoro-3-methylbenzamide, N-(3-chloro-4-fluorophenyl)-

Uniqueness

N-(2,6-Diethylphenyl)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

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